molecular formula C10H9ClN2O B2592864 N-(3-chloro-4-methylphenyl)-2-cyanoacetamide CAS No. 24522-39-2

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide

Cat. No. B2592864
CAS RN: 24522-39-2
M. Wt: 208.65
InChI Key: JTBKZCLPLQHRBI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide, also known as CMPCA, is an organic compound that is widely used in scientific research due to its unique properties. This compound has a range of applications, from being used as a reagent in chemical synthesis to being studied as a potential drug candidate in drug discovery. It is a valuable tool for researchers due to its ability to interact with various biological systems. In

Scientific Research Applications

a. Synthetic Intermediate: CMCA serves as a valuable synthetic intermediate in the preparation of various compounds. Its cyanoacetamide group allows for facile derivatization, making it useful for constructing more complex molecules.

b. Antimicrobial Activity: Several studies have explored CMCA’s antimicrobial properties. It exhibits moderate antibacterial and antifungal effects, making it a potential lead compound for drug development.

c. Anticancer Potential: CMCA derivatives have shown promising anticancer activity in preclinical studies. Researchers are investigating their mechanisms of action and optimizing their structures for improved efficacy.

Agrochemical Applications

CMCA derivatives find applications in agriculture and pest management:

a. Fungicides: Tiadinil, a derivative of CMCA, acts as a systemic acquired resistance (SAR) inducer against fungal pathogens . It enhances plant defense mechanisms, protecting crops from diseases.

Safety and Hazards

“N-(3-chloro-4-methylphenyl)-2-cyanoacetamide” may have similar safety and hazard properties to related compounds. For example, “3-Chloro-4-methylphenyl isocyanate” is known to be toxic and corrosive .

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-methylphenyl)-2-cyanoacetamide is the photosynthetic process in plants . This compound is applied to the foliage of plants, and its action seems to be particularly effective on certain species .

Mode of Action

This compound: interacts with its targets by inhibiting photosynthesis . It blocks the Q B plastoquinone binding site of photosystem II, preventing electron flow from Q A to Q B . This interruption of the photosynthetic electron transport chain is a key aspect of the compound’s mode of action .

Biochemical Pathways

The biochemical pathway primarily affected by This compound is photosynthesis . By inhibiting this pathway, the compound disrupts the plant’s ability to convert light energy into chemical energy, which has downstream effects on the plant’s growth and survival .

Pharmacokinetics

The ADME properties of This compound The compound’s effectiveness when applied to the foliage of plants suggests it may be readily absorbed and distributed within the plant .

Result of Action

The result of This compound ’s action is a disruption of the plant’s photosynthetic process . This leads to a decrease in the plant’s ability to produce energy, which can ultimately result in the death of the plant .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For example, the age of the plant at the time of application can affect the compound’s effectiveness, with older plants showing increased tolerance . .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-8(6-9(7)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBKZCLPLQHRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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